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Compound of Interest

Compound Name: ALW-II-41-27

Cat. No.: B605359 Get Quote

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the

EphA2 Kinase Inhibitor ALW-II-41-27

This technical guide provides a comprehensive overview of ALW-II-41-27, a potent small

molecule inhibitor of the EphA2 receptor tyrosine kinase. It is intended for researchers,

scientists, and drug development professionals interested in the therapeutic potential and

experimental application of this compound. This document details its chemical and physical

properties, mechanism of action, relevant signaling pathways, and established experimental

protocols.

Chemical Structure and Properties
ALW-II-41-27 is a complex synthetic molecule with the IUPAC name N-(5-((4-((4-

ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamoyl)-2-methylphenyl)-5-(thiophen-2-

yl)nicotinamide[1]. Its structure is characterized by a central nicotinamide core appended with

substituted phenyl and thiophene moieties.

Table 1: Chemical and Physical Properties of ALW-II-41-
27
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Property Value Reference(s)

IUPAC Name

N-(5-((4-((4-ethylpiperazin-1-

yl)methyl)-3-

(trifluoromethyl)phenyl)carbam

oyl)-2-methylphenyl)-5-

(thiophen-2-yl)nicotinamide

[1]

CAS Number 1186206-79-0 [1][2]

Molecular Formula C₃₂H₃₂F₃N₅O₂S [1][2][3]

Molecular Weight 607.69 g/mol [3][4]

Appearance Solid powder [1]

SMILES String

CCN1CCN(Cc2ccc(NC(=O)c3

ccc(C)c(NC(=O)c4cncc(c4)-

c4cccs4)c3)cc2C(F)(F)F)CC1

[2]

Purity >98% [1]

Table 2: Solubility of ALW-II-41-27
Solvent Solubility Reference(s)

DMSO ≥ 47 mg/mL (77.34 mM) [5]

Ethanol ≥ 60.8 mg/mL [4]

Water Insoluble [4]

In Vivo Formulation 1

≥ 2.5 mg/mL in 10% DMSO >>

40% PEG300 >> 5% Tween-

80 >> 45% saline

[6]

In Vivo Formulation 2

2.5 mg/mL in 10% DMSO >>

90% (20% SBE-β-CD in

saline) (requires sonication)

[6]

In Vivo Formulation 3
≥ 2.5 mg/mL in 10% DMSO >>

90% corn oil
[6]
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Biological Activity and Mechanism of Action
ALW-II-41-27 is a potent, ATP-competitive inhibitor of the Eph receptor tyrosine kinase family,

with a particularly high affinity for EphA2. The binding of ALW-II-41-27 to the kinase domain of

EphA2 prevents its autophosphorylation, thereby blocking downstream signaling cascades.

Table 3: Kinase Inhibitory Profile of ALW-II-41-27
Target Kinase Activity Value Reference(s)

EphA2 IC₅₀ 11 nM [7]

EphA2 Kd 12 nM [4]

DDR2 IC₅₀ 51 nM [8]

Src IC₅₀ 14 nM [8]

RET (wild-type) IC₅₀ 24.7 nM [8]

RETV804L IC₅₀ 94.2 nM [8]

RETV804M IC₅₀ 15.8 nM [8]

Multi-kinase Panel EC₅₀

<500 nM for EphB2,

EphA3, Kit, FMS,

VEGFR2/KDR, FLT1,

FGR, Src, Lyn, BMX,

and Bcr-Abl in Ba/F3

cells

[8]

The biological consequences of EphA2 inhibition by ALW-II-41-27 are significant, particularly in

cancer cells where EphA2 is often overexpressed. Treatment with ALW-II-41-27 has been

shown to decrease the survival and proliferation of tumor cells, including those resistant to

other targeted therapies like erlotinib. Furthermore, it has demonstrated efficacy in reducing cell

viability in models of acquired resistance to third-generation EGFR tyrosine kinase inhibitors.

Signaling Pathways Modulated by ALW-II-41-27
The inhibition of EphA2 by ALW-II-41-27 leads to the modulation of several downstream

signaling pathways that are crucial for cell proliferation, migration, and survival.
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Figure 1. Signaling pathways affected by ALW-II-41-27.
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As depicted in Figure 1, ALW-II-41-27 inhibits the EphA2 receptor at the cell membrane. This

action has been shown to suppress the RhoA/ROCK pathway, which is a key regulator of the

actin cytoskeleton and is involved in cell migration and invasion[9][10]. Additionally, inhibition of

EphA2 by ALW-II-41-27 leads to a reduction in the phosphorylation of downstream effectors in

the MAPK pathway, such as ERK1/2 and p38[11][12]. The culmination of these effects is a

decrease in cancer cell proliferation, migration, and invasion, along with an increase in

apoptosis.

Experimental Protocols
The following section outlines methodologies for key experiments involving ALW-II-41-27,

based on published literature.

In Vitro Kinase Assay
An in vitro kinase assay can be performed to determine the IC₅₀ of ALW-II-41-27 against

EphA2. A generalized protocol is as follows:

Start

Prepare Reagents:
- Recombinant EphA2 Kinase

- Kinase Buffer
- ATP

- Substrate (e.g., poly(Glu,Tyr) 4:1)
- ALW-II-41-27 dilutions

Incubate EphA2 with
ALW-II-41-27 dilutions

Initiate kinase reaction
by adding ATP and substrate

Detect kinase activity
(e.g., phosphorylation of substrate)

Analyze data and
calculate IC50 End

Click to download full resolution via product page

Figure 2. Workflow for an in vitro kinase assay.

Methodology:

Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1

mM DTT, 0.1 mg/mL BSA). Serially dilute ALW-II-41-27 in DMSO to the desired

concentrations.

Enzyme and Inhibitor Incubation: In a microplate, add recombinant EphA2 kinase to the

kinase buffer. Add the serially diluted ALW-II-41-27 or DMSO (vehicle control) to the wells

and incubate for a specified time (e.g., 10-30 minutes) at room temperature.
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Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and a suitable

substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1). The final ATP

concentration should be at or near the Km for EphA2. Incubate for a defined period (e.g., 30-

60 minutes) at 30°C.

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be

done using various methods, such as radiometric assays with ³²P-ATP, or non-radioactive

methods like ELISA-based assays with phosphospecific antibodies or fluorescence

polarization.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the ALW-II-
41-27 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀

value.

Cell-Based Assays
Cancer cell lines overexpressing EphA2 (e.g., H358, CaSki, HeLa) can be cultured in

appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. For

experiments, cells are seeded and allowed to adhere overnight. A stock solution of ALW-II-41-
27 is prepared in DMSO and then diluted in culture medium to the final desired concentrations

(e.g., 200 nM, 600 nM, 1000 nM) for treating the cells for specified durations (e.g., 24, 48, or 72

hours).
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Figure 3. Workflow for Western blot analysis.
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Methodology:

Cell Treatment and Lysis: Treat cells with ALW-II-41-27 at various concentrations and for

different time points. For ligand-induced phosphorylation, stimulate cells with ephrin-A1-Fc

(e.g., 100 ng/mL) for the last 15 minutes of treatment. Lyse the cells in RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the

membrane with a primary antibody against phosphorylated EphA2 (p-EphA2). Subsequently,

strip and re-probe the membrane with an antibody against total EphA2 as a loading control.

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the

signal using an enhanced chemiluminescence (ECL) substrate.

Methodology:

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach

overnight.

Treatment: Treat the cells with a range of concentrations of ALW-II-41-27 for 24, 48, and 72

hours.

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 2-4 hours at 37°C.

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a

microplate reader. The absorbance is proportional to the number of viable cells.
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Wound Healing Assay (for Migration):

Monolayer and Scratch: Grow cells to a confluent monolayer in a 6- or 12-well plate. Create

a "scratch" in the monolayer with a sterile pipette tip.

Treatment: Wash with PBS to remove detached cells and add fresh medium containing

different concentrations of ALW-II-41-27.

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24,

48 hours).

Analysis: Measure the width of the scratch at different points and calculate the percentage of

wound closure.

Transwell Assay (for Invasion):

Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores)

coated with Matrigel.

Cell Seeding: Seed cells in the upper chamber in serum-free medium containing ALW-II-41-
27.

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower

chamber.

Incubation: Incubate for a period that allows for invasion (e.g., 24-48 hours).

Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and

stain the invading cells on the bottom of the membrane with crystal violet. Count the number

of stained cells in several microscopic fields.

Conclusion
ALW-II-41-27 is a valuable research tool for investigating the role of EphA2 in various

physiological and pathological processes, particularly in cancer. Its high potency and well-

characterized mechanism of action make it a suitable compound for both in vitro and in vivo

studies. The experimental protocols and pathway information provided in this guide offer a solid
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foundation for researchers to design and execute experiments aimed at further elucidating the

therapeutic potential of targeting the EphA2 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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